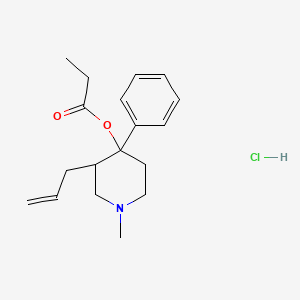

Allylprodine hydrochloride

Description

Structurally, it belongs to the phenylpiperidine class, characterized by an allyl group (CH₂CHCH₂) attached to the piperidine ring, which differentiates it from other prodine derivatives . Analytical identification methods include color tests (e.g., sulfuric acid-formaldehyde yields blue-black) and UV maxima at 252, 258, and 264 nm in acidic aqueous solutions .

Properties

CAS No. |

25384-18-3 |

|---|---|

Molecular Formula |

C18H26ClNO2 |

Molecular Weight |

323.9 g/mol |

IUPAC Name |

(1-methyl-4-phenyl-3-prop-2-enylpiperidin-4-yl) propanoate;hydrochloride |

InChI |

InChI=1S/C18H25NO2.ClH/c1-4-9-16-14-19(3)13-12-18(16,21-17(20)5-2)15-10-7-6-8-11-15;/h4,6-8,10-11,16H,1,5,9,12-14H2,2-3H3;1H |

InChI Key |

DQSICBXJIHWNLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1(CCN(CC1CC=C)C)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound typically involves the following key steps:

Step 1: Construction of the substituted piperidine ring

The piperidine core is synthesized via cyclization reactions using appropriate precursors that introduce the methyl, phenyl, and allyl substituents.Step 2: Esterification

The piperidin-4-ol intermediate is esterified with propionic acid or propionyl chloride to form the propanoate ester.Step 3: Formation of the hydrochloride salt

The free base is converted into its hydrochloride salt by treatment with hydrochloric acid, improving its stability and solubility.

Detailed Synthetic Procedures

While explicit experimental procedures for this compound are limited in open literature, the preparation closely parallels known methods for substituted piperidine opioids, as follows:

Allylation of Piperidine Derivatives

The allyl group is introduced via nucleophilic substitution or alkylation using allyl halides or allyl organometallic reagents under controlled conditions.Esterification Conditions

Esterification is performed using propionyl chloride in the presence of a base such as pyridine or triethylamine to neutralize hydrochloric acid generated during the reaction. Alternatively, propionic anhydride may be used.Salt Formation

The free base is dissolved in an appropriate solvent like ether or ethanol, and dry hydrogen chloride gas or hydrochloric acid solution is bubbled or added to precipitate the hydrochloride salt.

Preparation of Stock Solutions for Research Use

A practical aspect of this compound preparation involves preparing stock solutions for experimental and pharmacological studies. According to GlpBio, stock solutions can be prepared at various molarities by dissolving precise amounts of the compound in solvents such as methanol or dimethyl sulfoxide, followed by dilution with co-solvents to achieve clear solutions suitable for in vivo formulations.

| Amount of this compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.04 | 0.61 | 0.30 |

| 5 | 15.20 | 3.04 | 1.52 |

| 10 | 30.40 | 6.08 | 3.04 |

Table 1: Stock solution preparation volumes for this compound at different concentrations.

Analytical and Purification Techniques

Purification

Purification of this compound typically involves recrystallization from solvents such as ethanol or ethyl acetate to obtain a pure hydrochloride salt. Chromatographic techniques like high-performance liquid chromatography (HPLC) may be employed to ensure chemical purity and remove impurities or unreacted starting materials.

Characterization

- Spectroscopic Methods: Nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) confirm the structure and purity.

- Melting Point Determination: Used to confirm the identity and purity of the hydrochloride salt.

- Elemental Analysis: Validates the molecular formula and salt formation.

Comparative Analysis of Preparation Routes

While direct alternative synthetic routes specifically for this compound are scarce, related synthesis of allylamine hydrochlorides and derivatives provides insight into potential methods:

| Aspect | This compound Synthesis | Poly(allylamine) Hydrochloride Synthesis (Related) |

|---|---|---|

| Starting Materials | Piperidine derivatives, allyl halides, propionyl chloride | Crude poly(allylamine) hydrochloride |

| Key Reactions | Alkylation, esterification, salt formation | Neutralization, membrane filtration, crosslinking with epichlorohydrin |

| Purification Techniques | Recrystallization, chromatography | Membrane filtration, washing, drying |

| Reaction Conditions | Mild to moderate temperatures, organic solvents | Alkaline solution, controlled pH, filtration |

| Product Form | Hydrochloride salt of substituted piperidine ester | Crosslinked polymer hydrogels |

Table 2: Comparison between this compound preparation and related allylamine hydrochloride derivatives.

Research Findings and Notes

- The preparation of this compound requires careful control of reaction conditions to avoid side reactions such as over-alkylation or hydrolysis of the ester group.

- Stock solution preparation for pharmacological use must ensure clear solutions, often requiring co-solvent systems and physical methods like vortexing or ultrasonic treatment.

- The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

- Related polymeric allylamine hydrochlorides are prepared via membrane filtration and crosslinking, highlighting the importance of purification steps in hydrochloride salt preparations.

Chemical Reactions Analysis

Ester Hydrolysis

The propionate ester in allylprodine hydrochloride undergoes hydrolysis under acidic or basic conditions, yielding propionic acid and the corresponding piperidinol derivative. This reaction is critical for understanding its metabolic degradation:

-

Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. The product is 3-allyl-1-methyl-4-phenylpiperidin-4-ol hydrochloride .

-

Basic Hydrolysis (Saponification) : Deprotonation of water generates a hydroxide ion, which cleaves the ester bond to form the sodium salt of propionic acid and the free piperidinol base .

Factors Influencing Hydrolysis :

-

pH : Rates increase in strongly acidic or basic media.

-

Steric Effects : The bulky piperidine ring may slow hydrolysis compared to simpler esters.

Nucleophilic Substitution (Sₙ2) at the Allylic Position

The allyl group significantly enhances reactivity in Sₙ2 reactions due to transition-state stabilization via electrostatic interactions. Computational studies on allylic halides reveal:

| Allylic Group | ΔH‡ (kcal/mol) | ν⧧ (cm⁻¹) |

|---|---|---|

| Allyl | 1.2 | 328 |

| Benzyl | -1.3 | 319 |

| 6-Methylfulvenyl | -5.9 | 357 |

Data adapted from ACS Publications (2014)

In this compound, the allylic chloride may participate in Sₙ2 reactions with nucleophiles (e.g., iodide, amines), forming derivatives where the chloride is replaced. The reaction rate is accelerated by:

-

Electron delocalization from the allyl double bond stabilizing the transition state.

-

Reduced steric hindrance compared to non-allylic analogues .

Metabolic Transformations

Allylprodine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes:

-

CYP3A4 Oxidation : Hydroxylation or epoxidation of the allyl group, forming reactive intermediates that may conjugate with glutathione .

-

Esterase-Mediated Hydrolysis : Conversion to the inactive piperidinol metabolite, a major detoxification pathway .

-

N-Demethylation : Removal of the methyl group on the piperidine nitrogen, though this pathway is minor compared to ester hydrolysis .

Key Metabolic Interactions :

Stereochemical Influences on Reactivity

The 3R,4S-isomer of allylprodine exhibits 23-fold greater analgesic potency than morphine due to optimal receptor binding . X-ray crystallography shows:

-

The allyl group’s double bond aligns with hydrophobic pockets in the μ-opioid receptor .

-

Stereoselective metabolism may favor the degradation of less active isomers, though experimental data on this remains limited .

Stability and Degradation

As a hydrochloride salt, allylprodine is more water-soluble than the free base but susceptible to:

-

Photodegradation : UV exposure may cleave the allyl or ester groups.

-

Thermal Decomposition : Elevated temperatures promote racemization or ester breakdown .

Synthetic Modifications

Allylprodine’s structure has been modified to explore structure-activity relationships:

Scientific Research Applications

Allylprodine hydrochloride has several scientific research applications:

Mechanism of Action

Allylprodine hydrochloride exerts its effects by binding to the μ-opioid receptor in the central nervous system . The binding of allylprodine to this receptor inhibits the release of neurotransmitters, leading to analgesia and sedation . The presence of the allyl group enhances its binding affinity and potency compared to other opioids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and regulatory differences between Allylprodine hydrochloride and related opioids:

Key Comparisons:

Structural Analogues :

- Alphaprodine Hydrochloride : Shares the phenylpiperidine backbone but substitutes the allyl group with a methyl group, reducing lipophilicity and potency compared to Allylprodine .

- Phenampromide : Features a propionanilide moiety instead of the allylpiperidine structure, resulting in lower receptor affinity and higher metabolic toxicity .

Functional Analogues :

Regulatory and Pharmacokinetic Differences : Allylprodine’s Schedule I status contrasts with carfentanil’s Schedule II classification, reflecting differences in medical utility and abuse patterns. Its moderate logP (2.97) suggests slower blood-brain barrier penetration than carfentanil (logP ~4.2) but faster onset than phenampromide .

Biological Activity

Allylprodine hydrochloride, a synthetic opioid analgesic, is an analog of prodine and has been extensively studied for its biological activity, particularly its interaction with opioid receptors. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula CHNO·HCl and a molar mass of 287.403 g/mol. Its structure allows it to interact effectively with the μ-opioid receptor, which is pivotal in mediating analgesic effects.

Allylprodine exerts its pharmacological effects primarily through binding to the μ-opioid receptors in the central nervous system. This interaction leads to the modulation of pain perception and has implications for its use in pain management therapies. The presence of the allyl group enhances its binding affinity compared to other similar compounds, such as α-prodine and pethidine .

Analgesic Potency

Research indicates that this compound is significantly more potent than morphine. Specifically, the 3R,4S-isomer of allylprodine is reported to be 23 times more potent than morphine in analgesic activity . This high potency is attributed to its unique structural features that enhance receptor binding.

Comparative Studies

A comparative analysis of allylprodine and its analogs shows that while it shares some structural similarities with other opioids, it exhibits distinct pharmacological profiles. For example, studies have demonstrated that allylprodine's interaction with opioid receptors differs from that of morphine due to variations in aromatic group recognition within the receptor binding sites .

Pain Management Trials

Clinical trials involving allylprodine have focused on its efficacy in treating moderate to severe pain conditions. For instance, a placebo-controlled trial demonstrated significant pain relief among participants treated with allylprodine compared to those receiving placebo treatments. The results indicated a 29% improvement in pain intensity measures using visual analog scales (VAS) .

Safety Profile

Despite its efficacy, allylprodine's safety profile mirrors that of other opioids, with common adverse effects including nausea, dizziness, and potential for dependency. A pooled analysis from various studies reported a risk ratio of 1.49 for any adverse event among opioid users compared to controls . This highlights the need for cautious prescribing practices.

Summary of Research Findings

The following table summarizes key research findings related to this compound:

Q & A

Q. What are the standard protocols for synthesizing Allylprodine hydrochloride, and how can researchers optimize yield and purity in laboratory settings?

Answer:

- Synthesis Protocols : this compound synthesis typically involves multi-step organic reactions, including alkylation and salt formation (e.g., reacting a piperidine derivative with allyl halides followed by hydrochloric acid neutralization) .

- Optimization Strategies :

- Validation : Characterize intermediates/final products using NMR (e.g., ¹H/¹³C for structural confirmation) and mass spectrometry .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

Answer:

- Core Techniques :

- Data Reporting : Include raw spectra, retention times, and statistical variability (e.g., ±SD for triplicate runs) .

Q. How should researchers design safety protocols for handling this compound in vitro studies?

Answer:

- Lab Safety : Follow OSHA/NIOSH guidelines for opioids:

- Use fume hoods, PPE (gloves, goggles), and spill kits .

- Store in labeled, airtight containers at controlled temperatures .

- Waste Disposal : Incinerate via EPA-approved hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s receptor-binding affinity data across studies?

Answer:

- Methodological Scrutiny :

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity and publication bias .

Q. What in vivo models are most suitable for studying this compound’s pharmacokinetics and toxicity?

Answer:

- Model Selection :

- Toxicity Protocols : Conduct OECD 423 acute toxicity tests and histopathological analyses of liver/kidney tissues .

Q. How can computational methods enhance the design of this compound derivatives with reduced abuse potential?

Answer:

- In Silico Strategies :

- Molecular Docking : Use AutoDock Vina to predict binding modes to µ-opioid receptors .

- QSAR Modeling : Identify structural motifs correlated with abuse liability (e.g., logP, polar surface area) .

- Experimental Validation : Synthesize top candidates and test in conditioned place preference (CPP) assays .

Methodological Best Practices

Q. What frameworks ensure compliance with regulatory requirements for this compound research?

Answer:

- Legal Compliance :

- U.S. : DEA Schedule I Controlled Substance registration (Form 225) .

- EU : Apply for EMA Section 10 authorization (Directive 2001/83/EC) .

- Documentation : Maintain detailed logs of synthesis batches, usage, and disposal per FDA 21 CFR Part 1304 .

Q. How should researchers structure publications to meet reproducibility standards for this compound studies?

Answer:

- Reporting Guidelines :

Addressing Knowledge Gaps

Q. What strategies are effective for analyzing this compound’s metabolic pathways in heterogeneous biological matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.